molecular formula C8H12N2O B8403741 1,2-Diethyl-4-formyl-1h-imidazole

1,2-Diethyl-4-formyl-1h-imidazole

Cat. No.: B8403741
M. Wt: 152.19 g/mol
InChI Key: QNJWDDHVGFYMJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Diethyl-4-formyl-1H-imidazole is a substituted imidazole derivative characterized by ethyl groups at the 1- and 2-positions and a formyl (-CHO) group at the 4-position. The imidazole core is a five-membered heterocycle with two nitrogen atoms, making it a versatile scaffold in medicinal chemistry and materials science. Although direct data on its synthesis or applications are absent in the provided evidence, its structural analogs offer insights into its likely properties and reactivity .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1,2-diethylimidazole-4-carbaldehyde

InChI

InChI=1S/C8H12N2O/c1-3-8-9-7(6-11)5-10(8)4-2/h5-6H,3-4H2,1-2H3

InChI Key

QNJWDDHVGFYMJM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CN1CC)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Features

The table below summarizes key structural and synthetic differences between 1,2-diethyl-4-formyl-1H-imidazole and related compounds:

Compound Name Substituents (Positions) Key Functional Groups Melting Point (°C) Synthesis Yield Reference
This compound 1,2-diethyl; 4-formyl Formyl, Ethyl N/A N/A
2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole 1-(4-fluorobenzyl); 2-ethylthio; 5-formyl Formyl, Ethylthio, Fluorobenzyl 55.5–57.5 80%
4-Ethoxy-1,2-dimethyl-5-nitro-1H-imidazole 1,2-dimethyl; 4-ethoxy; 5-nitro Nitro, Ethoxy, Methyl N/A High
2,4,5-Triphenyl-1H-imidazole 2,4,5-triphenyl Phenyl N/A Moderate

Key Observations:

  • Substituent Position : The formyl group in the target compound is at position 4, whereas in ’s analog, it is at position 5. This positional difference alters electronic distribution, with the 4-formyl group likely exerting stronger electron-withdrawing effects on the imidazole ring compared to the 5-position .
  • The nitro group in ’s compound is more electron-withdrawing than the formyl group, increasing electrophilicity at adjacent positions .

Physicochemical and Reactivity Trends

  • Solubility : Ethyl groups in the target compound may improve solubility in organic solvents compared to phenyl-substituted analogs (), which are more hydrophobic .
  • Reactivity : The formyl group enables reactions such as Schiff base formation, while the nitro group () favors reduction to amines or nucleophilic aromatic substitution. Ethylthio groups () can undergo oxidation to sulfoxides or sulfones .
  • Thermal Stability : The fluorobenzyl-substituted compound () has a defined melting point (55.5–57.5°C), suggesting moderate stability. Bulkier substituents (e.g., triphenyl in ) may lower melting points due to disrupted crystal packing .

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